molecular formula C19H18N2O4 B14799232 N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B14799232
M. Wt: 338.4 g/mol
InChI Key: IIXINRDIZCADGQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring and a chromenone moiety, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Formation of the chromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be investigated for its potential therapeutic effects and used in drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
  • N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

Uniqueness

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-pyridin-2-yl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C19H18N2O4/c1-11-12(2)19(23)25-18-13(3)15(8-7-14(11)18)24-10-17(22)21-16-6-4-5-9-20-16/h4-9H,10H2,1-3H3,(H,20,21,22)

InChI Key

IIXINRDIZCADGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=N3)C

Origin of Product

United States

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